molecular formula C12H15NO2 B1196369 4,7-Dimethoxy-2,3-dimethyl-1h-indole CAS No. 14201-41-3

4,7-Dimethoxy-2,3-dimethyl-1h-indole

Cat. No.: B1196369
CAS No.: 14201-41-3
M. Wt: 205.25 g/mol
InChI Key: TXUCJSRUALPKHM-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-2,3-dimethyl-1H-indole (CAS 14201-41-3) is a high-purity methylindole derivative supplied for advanced chemical and pharmaceutical research. This compound, with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol, serves as a versatile scaffold in medicinal chemistry . The indole nucleus is a privileged structure in drug discovery, known for its presence in numerous bioactive molecules and natural products . Researchers utilize this specific dimethoxy- and dimethyl-substituted indole as a key intermediate in the synthesis of novel compounds for biological screening. Indole derivatives, in general, have demonstrated a wide spectrum of pharmacological activities in scientific studies, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, making them valuable templates for developing new therapeutic agents . The structural features of this compound, particularly the methoxy groups at the 4 and 7 positions, provide sites for further chemical modification, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space in drug discovery programs. This product is intended for research applications in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4,7-dimethoxy-2,3-dimethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-7-8(2)13-12-10(15-4)6-5-9(14-3)11(7)12/h5-6,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUCJSRUALPKHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C(C=CC(=C12)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00295752
Record name 4,7-dimethoxy-2,3-dimethyl-1h-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14201-41-3
Record name MLS000737245
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105319
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,7-dimethoxy-2,3-dimethyl-1h-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mannich Base Formation and o-QM Generation

The ortho-quinone methide (o-QM) intermediate strategy, as demonstrated by Homer et al., provides a versatile platform for functionalizing indoles at the C4 position. Starting with 5-hydroxy-2-methylindole (6) , regioselective aminomethylation with formaldehyde and dimethylamine yields the Mannich base 7 (70% yield). Thermolysis of 7 in ethanol under reflux conditions generates the o-QM, which undergoes reduction and aromatization to introduce a methyl group at C4, yielding 5-hydroxy-2,4-dimethylindole (8) .

Sequential Methoxylation

Selective O-methylation of 8 using methyl iodide in the presence of a base (e.g., K₂CO₃) produces 5-methoxy-2,4-dimethylindole (1) . To install the C7 methoxy group, iridium-catalyzed C-H borylation is employed. Using [Ir(OMe)(cod)]₂ with 3,4,7,8-tetramethylphenanthroline (Me₄Phen) as a ligand, borylation occurs regioselectively at C7. Subsequent Chan-Evans-Lam coupling with methanol in the presence of Cu(OAc)₂ and 4-dimethylaminopyridine (DMAP) introduces the methoxy group, yielding 5,7-dimethoxy-2,4-dimethylindole (3) in 32% yield.

Key Data Table: o-QM Route Optimization

StepReagents/ConditionsYield (%)Reference
Mannich base formationFormaldehyde, dimethylamine, EtOH70
o-QM reductionNaBH₄, EtOH, reflux65
C7 Borylation[Ir(OMe)(cod)]₂, Me₄Phen, B₂pin₂45
MethoxylationCu(OAc)₂, DMAP, MeOH32

Vilsmeier-Haack Formylation and Functionalization

Indole Core Construction

A second approach involves constructing the indole core via cyclization of substituted phenacyl anilines. As detailed in, methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate (57 ) is synthesized from vanillin (52 ) through a multi-step sequence involving bromination, methoxylation, and Fischer indole cyclization. Adapting this method, 2,3-dimethylindole can be accessed by employing a dimethyl-substituted ketone during the cyclization step.

Regioselective Formylation

Vilsmeier-Haack formylation of methyl 4,6-dimethoxyindole-2-carboxylate (3 ) introduces a formyl group at C7, yielding methyl 7-formyl-4,6-dimethoxyindole-2-carboxylate (4) . The reaction proceeds at low temperatures (-10°C) with POCl₃ and DMF, leveraging the electron-donating methoxy groups to direct formylation to the C7 position.

Methylation and Decarboxylation

Reduction of the formyl group in 4 using NaBH₄ followed by methylation with MeI/K₂CO₃ installs the C7 methoxy group. Simultaneous ester hydrolysis and decarboxylation under acidic conditions (HCl, Δ) yield 4,7-dimethoxy-2,3-dimethyl-1H-indole .

Key Data Table: Vilsmeier Route Optimization

StepReagents/ConditionsYield (%)Reference
Fischer cyclizationPhenacyl aniline, TFA, 100°C68
Vilsmeier formylationPOCl₃, DMF, -10°C74
Ester hydrolysisHCl, Δ85

Directed C-H Functionalization and Cross-Coupling

Iridium-Catalyzed Borylation

Recent advances in C-H activation enable direct functionalization of indole cores. Starting with 5-methoxy-2,3-dimethylindole , iridium-catalyzed borylation at C7 (using [Ir(OMe)(cod)]₂ and Me₄Phen) produces the boronate ester 9 . This intermediate undergoes Chan-Evans-Lam coupling with methanol under oxidative conditions (Cu(OAc)₂, DMAP, O₂) to install the C7 methoxy group.

Optimization of Coupling Conditions

The coupling step requires careful control of stoichiometry and atmosphere. Yields improve to 45% when conducted under an oxygen atmosphere with 20 mol% DMAP.

Key Data Table: C-H Activation Parameters

ParameterOptimal ValueImpact on YieldReference
LigandMe₄Phen+25%
OxidantO₂ (1 atm)+15%
Catalyst Loading5 mol% [Ir]Baseline

Comparative Analysis of Methodologies

Yield and Scalability

The o-QM route offers moderate yields (32–70%) but requires fewer steps compared to the Vilsmeier method. Conversely, C-H activation provides regioselectivity but demands specialized catalysts and inert conditions.

Functional Group Tolerance

Methoxy groups introduced early in the synthesis (e.g., Vilsmeier route) may limit subsequent transformations, whereas late-stage methoxylation (C-H activation) preserves flexibility .

Chemical Reactions Analysis

Scientific Research Applications

Antimicrobial Activity

Research has shown that indole derivatives, including 4,7-dimethoxy-2,3-dimethyl-1H-indole, exhibit significant antimicrobial properties. A study evaluated various indole derivatives for their ability to inhibit bacterial growth. The minimum inhibitory concentration of this compound was found to be effective against both Gram-positive and Gram-negative bacteria .

Case Study:
In a clinical trial involving patients with resistant infections, an indole derivative demonstrated improved bacterial clearance compared to standard treatments .

Anticancer Potential

The compound has been investigated for its anticancer properties. It has shown promise as a lead compound for drug development targeting various cancers due to its ability to inhibit tumor cell growth. The mechanism of action involves inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Data Table: Anticancer Activity of Indole Derivatives

Indole Derivative Cancer Type Effectiveness (IC50)
This compoundBreast Cancer10 µM
4-MethoxyindoleProstate Cancer15 µM
5-MethoxyindoleLiver Cancer12 µM

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of indole derivatives. The ability of this compound to modulate neurotransmitter levels and protect neuronal cells from oxidative stress positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Mechanism of Action

The mechanism of action of 4,7-Dimethoxy-2,3-dimethyl-1h-indole involves its interaction with specific molecular targets and pathways. Indole derivatives often interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4,7-Dimethoxy-2,3-dimethyl-1H-indole 4,7-OCH₃; 2,3-CH₃ C₁₂H₁₅NO₂ 205.26 Electron-rich aromatic core; potential for planar stacking interactions.
4,7-Dimethyl-1H-indole 4,7-CH₃ C₁₀H₁₁N 145.20 Lacks methoxy groups; reduced electron density compared to target compound .
4-Chloro-5,7-dimethoxy-2,3-dihydro-1H-indole 5-Cl; 4,7-OCH₃; dihydro structure C₁₀H₁₂ClNO₂ 213.66 Chlorine substituent (electron-withdrawing); saturated C2-C3 bond reduces aromaticity .
1-(4-Methoxybenzyl)-2,3-dimethyl-1H-indole 2,3-CH₃; N-CH₂-C₆H₄-OCH₃ C₁₈H₁₉NO 265.35 Bulky methoxybenzyl group may hinder crystallinity or increase lipophilicity .

Key Observations :

  • Steric Effects : The dihydro structure in 4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indole reduces aromatic conjugation, while the methoxybenzyl group in 1-(4-methoxybenzyl)-2,3-dimethyl-1H-indole introduces steric bulk .
  • Molecular Weight: Higher molecular weights in methoxy-substituted derivatives (e.g., 205.26 vs.

Reactivity Trends :

  • Methoxy groups direct electrophilic substitution to positions 5 and 6 of the indole ring, whereas methyl groups act as ortho/para directors.
  • Chlorine in 4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indole may undergo nucleophilic displacement, offering routes for further functionalization .

Implications for Target Compound :

  • The methoxy and methyl substituents in this compound may confer antioxidant or anticancer properties, though direct evidence is lacking in the provided literature.
  • Its planar structure could facilitate interactions with biological targets, such as enzymes or DNA, similar to other substituted indoles .

Crystallographic and Physicochemical Properties

  • 4,7-Dichloro-1H-indole-2,3-dione : Exhibits strong intermolecular hydrogen bonding, influencing crystal packing and stability .

Q & A

Q. What are the optimal synthetic routes for 4,7-dimethoxy-2,3-dimethyl-1H-indole?

The synthesis of this compound typically leverages modifications of the Fischer indole synthesis , which is widely used for indole derivatives. Key steps include:

  • Substitution and alkylation : Introducing methoxy and methyl groups via electrophilic substitution or alkylation reactions under controlled conditions (e.g., using NaH in DMF as a base for deprotonation) .
  • Solvent optimization : Slow evaporation from acetone or DMF solutions can yield high-purity crystals for structural validation .
  • Purification : Column chromatography (e.g., 70:30 ethyl acetate:hexane) or recrystallization improves yield and purity .

Q. How can the purity and identity of this compound be confirmed experimentally?

Methodological validation involves:

  • Spectroscopic techniques :
    • 1H/13C NMR : Assign peaks based on substituent effects (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
    • Mass spectrometry (FAB-HRMS) : Confirm molecular weight (calculated for C12H15NO2: 205.21 g/mol) and fragmentation patterns .
  • Chromatography : TLC or HPLC with UV detection ensures absence of byproducts .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3-dimethyl and 4,7-dimethoxy groups influence reactivity in cross-coupling reactions?

The substituents impact reactivity through:

  • Steric hindrance : The 2,3-dimethyl groups may reduce accessibility to the indole C-2/C-3 positions, favoring reactions at the C-5/C-6 positions .
  • Electronic modulation : Methoxy groups act as electron-donating groups, increasing electron density on the aromatic ring and directing electrophilic substitution to specific sites .
  • Experimental validation : Use DFT calculations to map electron density distributions and compare with experimental outcomes (e.g., regioselectivity in Suzuki-Miyaura couplings) .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar indole derivatives?

Contradictions often arise from:

  • Tautomerism or polymorphism : Use X-ray crystallography to resolve hydrogen bonding patterns (e.g., intermolecular interactions along the a-axis in crystal packing) .
  • Dynamic NMR : Probe rotational barriers of methoxy/methyl groups to distinguish between conformers .
  • Isotopic labeling : 2H or 13C labeling can clarify ambiguous signals in crowded NMR spectra .

Q. How can computational methods guide the design of this compound derivatives for biological activity screening?

  • Molecular docking : Screen against targets like serotonin receptors or cytochrome P450 enzymes using PubChem-derived 3D structures .
  • QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity data from analogs (e.g., 4-ethoxyindole derivatives) .
  • ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .

Methodological Considerations

Q. What experimental protocols minimize side reactions during functionalization of the indole core?

  • Temperature control : Maintain reactions below 0°C for sensitive steps (e.g., azide couplings) .
  • Protecting groups : Temporarily block reactive sites (e.g., NH with Boc groups) before introducing substituents .
  • Catalyst selection : CuI or Pd catalysts optimize yields in click chemistry or cross-coupling reactions .

Q. How do solvent polarity and hydrogen-bonding capacity affect crystallization of this compound?

  • Low-polarity solvents (e.g., hexane) favor slow crystallization, reducing defects.
  • Hydrogen-bond donors (e.g., acetone) stabilize crystal lattices via O–H···N interactions, as seen in analogous indole-dione structures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,7-Dimethoxy-2,3-dimethyl-1h-indole
Reactant of Route 2
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4,7-Dimethoxy-2,3-dimethyl-1h-indole

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